molecular formula C13H17N3O3S B14931592 N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14931592
M. Wt: 295.36 g/mol
InChI Key: FYWIWNQYIPIAJJ-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an ethoxyphenyl group, an ethyl group, and a sulfonamide group attached to a pyrazole ring, which contributes to its distinctive chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-sulfonamide is unique due to its combination of an ethoxyphenyl group, an ethyl group, and a sulfonamide group attached to a pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-1-ethylpyrazole-4-sulfonamide

InChI

InChI=1S/C13H17N3O3S/c1-3-16-10-13(9-14-16)20(17,18)15-11-5-7-12(8-6-11)19-4-2/h5-10,15H,3-4H2,1-2H3

InChI Key

FYWIWNQYIPIAJJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)OCC

Origin of Product

United States

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